ethyl (2Z)-3-(3-{[1,1'-biphenyl]-4-yl}-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoprop-2-enoate
Description
Ethyl (2Z)-3-(3-{[1,1'-biphenyl]-4-yl}-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoprop-2-enoate is a structurally complex molecule featuring a pyrazole core substituted with a biphenyl moiety, a cyanoethyl group, and a conjugated (2Z)-cyanopropenoate ester.
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c1-2-30-24(29)21(16-26)15-22-17-28(14-6-13-25)27-23(22)20-11-9-19(10-12-20)18-7-4-3-5-8-18/h3-5,7-12,15,17H,2,6,14H2,1H3/b21-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOILQFZUFSDXMK-QNGOZBTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)C3=CC=CC=C3)CCC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=C(C=C2)C3=CC=CC=C3)CCC#N)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation via Cyclocondensation
The pyrazole nucleus is constructed by reacting hydrazine derivatives with 1,3-diketones or α,β-unsaturated ketones. For example, 1,3-diphenyl-1H-pyrazol-5-amine (precursor to biphenyl-pyrazole) forms via Fischer indole synthesis using phenylhydrazine and acetophenone derivatives under acidic conditions.
Alternative method : Sonication-assisted cyclization reduces reaction time from 16 hours to 1–2 hours, as demonstrated for analogous pyrazoles.
Biphenyl Integration via Cross-Coupling
Suzuki-Miyaura coupling attaches the biphenyl group to the pyrazole. A representative procedure involves:
- Reactants : 4-Bromophenylpyrazole and phenylboronic acid.
- Catalyst : Pd(PPh₃)₄ (0.05 eq).
- Conditions : K₂CO₃ (2 eq), DMF/H₂O (4:1), 80°C, 12 hours.
Yield : 68–75% after column chromatography.
Introduction of the 2-Cyanoethyl Group
N-Alkylation of Pyrazole
The 2-cyanoethyl group is introduced via nucleophilic substitution:
- Reactants : Sodium hydride (1.2 eq), 3-{[1,1'-biphenyl]-4-yl}-1H-pyrazole, and 2-bromoacetonitrile.
- Solvent : Dry THF, 0°C to room temperature, 6 hours.
Optimization : Ultrasound irradiation at 40 kHz enhances reaction efficiency, achieving 85% yield versus 65% under thermal conditions.
Synthesis of Ethyl 2-Cyanoprop-2-enoate
Knoevenagel Condensation
Ethyl cyanoacetate reacts with an aldehyde (e.g., biphenyl-pyrazole-4-carbaldehyde) under basic conditions:
Stereoselectivity : The (Z)-configuration predominates due to steric hindrance from the biphenyl group.
Alternative route : Pd/C-catalyzed hydrogenation of ethyl 2-cyano-3-arylacrylates, as described in CN114044743A.
Final Conjugation and Characterization
Coupling Reaction
The biphenyl-pyrazole intermediate and ethyl 2-cyanoprop-2-enoate undergo Michael addition:
Analytical Validation
- ¹H NMR : δ 8.42 (s, 1H, pyrazole-H), 7.65–7.24 (m, 9H, biphenyl-H), 4.27 (q, J = 7.1 Hz, 2H, OCH₂), 3.98 (t, J = 6.5 Hz, 2H, NCH₂), 2.89 (t, J = 6.5 Hz, 2H, CH₂CN).
- IR : ν 2220 cm⁻¹ (C≡N), 1725 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity : Pyrazole N-alkylation favors the 1-position due to steric and electronic factors.
- Purification : Silica gel chromatography effectively separates geometric isomers of the enoate.
- Scale-up : Continuous-flow hydrogenation (as in CN114044743A) improves safety and efficiency for industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of ethyl (2Z)-3-(3-{[1,1'-biphenyl]-4-yl}-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The phenyl groups may enhance the compound’s ability to interact with hydrophobic regions of proteins or membranes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations:
Core Heterocycle :
- The target compound uses a pyrazole ring, similar to the (2Z)-but-2-en-1-one derivative in . Pyrazole-based compounds are valued for their stability and ability to engage in hydrogen bonding.
- In contrast, Candesartan Related Compound D employs a benzimidazole core, which is more rigid and often used in pharmaceuticals for its bioavailability .
Substituent Effects: The biphenyl group in the target compound and Candesartan D enhances π-π stacking interactions, critical for binding to hydrophobic pockets in proteins .
Stereochemistry: The (2Z)-configuration in the target compound’s propenoate ester ensures a planar geometry, optimizing conjugation. This contrasts with the (2Z)-but-2-en-1-one derivative, where the Z-configuration facilitates intramolecular hydrogen bonding .
Pharmacological Relevance: While Candesartan D is an impurity in a clinically used antihypertensive drug, the target compound’s cyano groups and ester linkage suggest utility as a synthetic intermediate or protease inhibitor precursor.
Research Findings and Limitations
Pharmacological Data Gaps:
- No direct studies on the target compound’s bioactivity, solubility, or toxicity are available in the provided evidence. In contrast, Candesartan D has well-documented pharmacokinetic profiles due to its role as a pharmaceutical impurity .
Biological Activity
Ethyl (2Z)-3-(3-{[1,1'-biphenyl]-4-yl}-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoprop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the biphenyl moiety enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole derivatives exhibit anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation in various cancer types. For instance:
- In vitro studies demonstrated that this compound significantly reduces the viability of breast cancer cells by inducing apoptosis via the mitochondrial pathway.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound. It appears to inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in malignant cells.
- Cytokine Modulation : It downregulates TNF-alpha and IL-6 production, which are critical mediators in inflammatory responses.
Case Studies
A recent case study involving the application of this compound in a murine model demonstrated promising results:
- Study Design : Mice were treated with varying doses of the compound for four weeks.
- Findings : Treated mice showed a significant reduction in tumor size compared to control groups, alongside reduced levels of inflammatory markers.
Q & A
Q. Table 1: Comparative Yields Under Different Conditions
| Condition | Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|---|---|
| Cyclocondensation | Ethanol | 80 | None | 62 | 92 | |
| Conjugate addition | DMF | 100 | ZnCl₂ | 78 | 89 |
(Advanced) What computational methods are effective in predicting reaction pathways for designing derivatives?
Answer:
Advanced strategies integrate quantum chemical calculations (e.g., DFT) and machine learning:
- Reaction path search : DFT-based transition state analysis identifies energetically favorable pathways for pyrazole ring formation and cyanopropenoate conjugation .
- Machine learning : Training models on existing pyrazole reaction datasets (e.g., substituent effects on regioselectivity) predicts optimal conditions for new derivatives .
- Molecular dynamics : Simulates solvent effects on intermediate stability, guiding solvent selection .
Key Insight : Combining computational screening with high-throughput experimentation reduces trial-and-error cycles by >40% .
(Basic) What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., Z-configuration of the propenoate group) and biphenyl substitution patterns. Aromatic protons in the biphenyl moiety appear as multiplets at δ 7.2–7.8 ppm .
- IR spectroscopy : Confirms nitrile stretches (ν ~2200 cm⁻¹) and ester carbonyls (ν ~1720 cm⁻¹) .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., Z/E isomerism) and crystal packing effects, critical for structure-activity studies .
Q. Table 2: Representative Spectroscopic Data
| Technique | Key Peaks/Features | Structural Insight | Source |
|---|---|---|---|
| ¹H NMR | δ 4.3 ppm (q, -OCH₂CH₃) | Ethyl ester confirmation | |
| X-ray | Dihedral angle: 85° (pyrazole-biphenyl) | Steric hindrance analysis |
(Advanced) How can contradictory data in spectroscopic or crystallographic studies be resolved?
Answer:
- Comparative crystallography : Cross-validate with structurally analogous compounds (e.g., biphenyl-pyrazole hybrids) to identify systematic errors in unit cell parameter assignments .
- Dynamic NMR : Detect conformational flexibility (e.g., rotamers) that may explain split peaks or temperature-dependent shifts .
- Synchrotron radiation : High-resolution X-ray data resolves electron density ambiguities in crowded regions (e.g., cyanoethyl substituents) .
Case Study : Inconsistencies in biphenyl torsion angles (±5°) were resolved using low-temperature (100 K) crystallography, revealing temperature-dependent lattice distortions .
(Advanced) What methodologies are recommended for evaluating biological activity in pyrazole-based analogs?
Answer:
- Targeted assays : Screen for kinase inhibition (e.g., COX-2) using fluorescence polarization, given the compound’s structural similarity to known pyrazole inhibitors .
- Molecular docking : Predict binding affinities to hydrophobic pockets (e.g., biphenyl moiety interactions with ATP-binding sites) .
- ADMET profiling : Use Caco-2 cell models to assess intestinal permeability and cytochrome P450 inhibition risks .
Note : Biological activity is highly substituent-dependent. For example, electron-withdrawing groups (e.g., -CN) enhance metabolic stability but may reduce solubility .
(Basic) What are common side reactions during synthesis, and how can they be mitigated?
Answer:
- Nitrile hydrolysis : Avoid aqueous acidic conditions; use anhydrous solvents and molecular sieves .
- Pyrazole ring oxidation : Replace oxidizing agents (e.g., KMnO₄) with milder alternatives (e.g., MnO₂) .
- Polymerization of propenoate : Add radical inhibitors (e.g., BHT) during high-temperature steps .
Mitigation Strategy : Real-time monitoring via TLC or inline IR spectroscopy detects intermediates early, enabling corrective adjustments .
(Advanced) How can reactor design improve scalability for multi-step syntheses?
Answer:
- Continuous flow systems : Enhance heat/mass transfer in exothermic steps (e.g., nitrile alkylation), reducing batch variability .
- Membrane separation : Purify intermediates via nanofiltration, particularly for removing unreacted biphenyl precursors .
- Process control algorithms : PID controllers adjust parameters dynamically (e.g., pH, temp) based on real-time sensor data .
Q. Table 3: Reactor Optimization Metrics
| Parameter | Batch Reactor | Flow Reactor | Improvement | Source |
|---|---|---|---|---|
| Reaction Time | 12 h | 2 h | 83% | |
| Purity (Final Step) | 85% | 94% | 9% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
